GN44028 is a synthetic compound that has garnered attention in the field of medicinal chemistry and pharmacology. It is primarily classified as a small molecule with potential therapeutic applications. The compound has been researched for its effects on various biological systems, particularly in relation to its role in modulating specific biological pathways.
GN44028 was developed through systematic research aimed at discovering new compounds with improved efficacy and safety profiles. The compound's development is often associated with pharmaceutical research institutions that focus on drug discovery and development.
GN44028 belongs to a class of compounds known as small molecule inhibitors. These inhibitors are designed to interfere with specific biological processes, making them valuable in therapeutic contexts, particularly in cancer treatment and other diseases where modulation of cellular pathways is required.
The synthesis of GN44028 typically involves multi-step organic reactions. The initial steps may include the formation of key intermediates through standard organic reactions such as nucleophilic substitutions, cyclizations, or coupling reactions.
The molecular structure of GN44028 can be characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule.
GN44028 undergoes various chemical reactions that are essential for its functionality as a therapeutic agent. These reactions can include:
The mechanism of action of GN44028 involves its interaction with specific molecular targets within cells. This interaction can lead to modulation of signaling pathways that are critical for cell proliferation, survival, or apoptosis.
Analytical techniques such as high-performance liquid chromatography (HPLC) can be used to assess purity and concentration during quality control processes.
GN44028 has potential applications in various scientific fields:
GN44028 (Chemical Name: N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine) is a synthetic small molecule belonging to the indenopyrazole class. Its core structure consists of:
The molecular formula is C₁₈H₁₅N₃O₂, with a molecular weight of 305.33 g/mol. Batch-specific variations in hydration may slightly alter the effective molecular weight [1] [7]. Its SMILES notation (C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54
) and InChIKey (CGZKSZVSWAAUHE-UHFFFAOYSA-N
) provide unambiguous identifiers for database searches [3] [5]. The compound exhibits solubility up to 50 mg/mL in DMSO and 100 mM in ethanol, critical for in vitro reconstitution [1] [7].
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₅N₃O₂ |
Molecular Weight | 305.33 g/mol |
SMILES | C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54 |
Solubility (DMSO) | 50 mg/mL (163.76 mM) |
Purity | ≥98% (HPLC) |
Storage Stability | +4°C (solid); -20°C (DMSO stocks) |
GN44028 is a potent and selective inhibitor of hypoxia-inducible factor-1α (HIF-1α) transcriptional activity, with a half-maximal inhibitory concentration (IC₅₀) of 14 nM in HeLa cells transfected with hypoxia-response element (HRE)-luciferase reporters [1] [2]. Its mechanism exhibits three key specificities:
This specificity distinguishes GN44028 from non-selective HIF pathway modulators like cobalt chloride or broad-spectrum kinase inhibitors [8].
GN44028 demonstrates differential cytotoxicity in cancer cells, with potency varying by lineage:
Cell Line | Tissue Origin | IC₅₀ (µM) | Biological Context |
---|---|---|---|
HCT116 | Colorectal carcinoma | 2.1 | High HIF-1α dependency; TGF-β synergy |
HeLa | Cervical adenocarcinoma | 1.8 | Hypoxia-induced VEGF suppression |
HepG2 | Hepatocellular carcinoma | 3.7 | Moderate sensitivity |
PC3 | Prostate adenocarcinoma | 25.4 | Low sensitivity; unknown resistance factors |
Mechanistic insights include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7